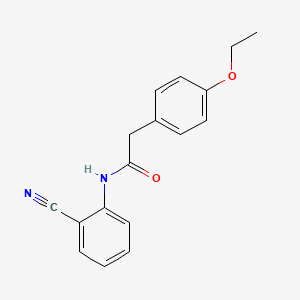

N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-15-9-7-13(8-10-15)11-17(20)19-16-6-4-3-5-14(16)12-18/h3-10H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEHSISPTNYMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N 2 Cyanophenyl 2 4 Ethoxyphenyl Acetamide

Diverse Synthetic Routes to N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide

The formation of the amide bond in this compound is the central transformation in its synthesis. This can be accomplished through several distinct pathways, each with its own set of advantages and limitations.

Conventional Reaction Pathways for Acetamide (B32628) Formation

Conventional methods for the synthesis of this compound typically involve the reaction of a carboxylic acid derivative with an amine. These methods are well-established in organic synthesis for forming amide bonds.

One of the most common approaches is the acylation of 2-aminobenzonitrile with (4-ethoxyphenyl)acetyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The use of aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is typical.

Alternatively, the direct coupling of (4-ethoxyphenyl)acetic acid with 2-aminobenzonitrile can be achieved using a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of a highly reactive O-acylisourea intermediate that readily reacts with the amine.

A general representation of these conventional pathways is depicted below:

Route A: Acyl Chloride Method (4-ethoxyphenyl)acetyl chloride + 2-aminobenzonitrile → this compound + HCl

Route B: Coupling Agent Method (4-ethoxyphenyl)acetic acid + 2-aminobenzonitrile + Coupling Agent → this compound + Byproducts

These traditional methods, while effective, often generate stoichiometric amounts of waste, which has prompted the development of greener alternatives.

Green Chemistry Approaches and Sustainable Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amide synthesis. These strategies focus on reducing waste, avoiding hazardous solvents, and utilizing renewable resources.

One promising green approach is the use of biocatalysts. Enzymes, such as lipase, have been shown to effectively catalyze amidation reactions under mild conditions. For the synthesis of this compound, a lipase like Candida antarctica lipase B (CALB) could potentially be used to couple (4-ethoxyphenyl)acetic acid with 2-aminobenzonitrile in a green solvent like cyclopentyl methyl ether.

Solvent selection is another critical aspect of green synthesis. The use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) is being phased out in favor of more sustainable alternatives. Water is an ideal green solvent, and some lipase-mediated amidations can be performed in aqueous media. Additionally, solvent-free reaction conditions represent a highly sustainable option, where the reactants are mixed directly, often with gentle heating.

The development of protocols that minimize the use of stoichiometric activating agents is also a key goal of green chemistry.

Catalytic Methodologies in Compound Formation

Catalytic methods for amide bond formation are highly desirable as they reduce waste and improve atom economy. Various catalytic systems have been developed for the direct amidation of carboxylic acids with amines.

Boric acid and its derivatives have emerged as effective catalysts for dehydrative amidation. These catalysts activate the carboxylic acid group, facilitating nucleophilic attack by the amine. For the synthesis of this compound, a boronic acid catalyst could be employed to promote the reaction between (4-ethoxyphenyl)acetic acid and 2-aminobenzonitrile, typically with the removal of water.

Transition metal catalysts, such as those based on ruthenium, have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, although this is less direct for the target compound's synthesis. More relevant are palladium-catalyzed cross-coupling reactions of aryl esters and anilines, which could be adapted for this synthesis. Rhodium(III)-catalyzed C-H amidation of aniline derivatives has also been reported, showcasing the ongoing innovation in catalytic amidation.

Another innovative approach involves the in-situ activation of carboxylic acids with acetylenes, catalyzed by a ruthenium complex, to form a vinyl ester intermediate that then reacts with an amine.

Optimization of Reaction Parameters and Yield Enhancement for this compound

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Influence of Solvent Systems and Reaction Kinetics

The choice of solvent can significantly impact the reaction rate and yield. The solvent's polarity can affect the solubility of the reactants and the stability of the transition state. For the acylation of anilines, a variety of solvents have been studied, including DMF, DMSO, acetonitrile (B52724), and chloroform. The reaction kinetics of acylation are often first-order in each reactant.

Below is an illustrative data table showing the hypothetical effect of different solvents on the yield of this compound in a conventional synthesis using (4-ethoxyphenyl)acetyl chloride and 2-aminobenzonitrile.

| Solvent | Dielectric Constant (Approx.) | Reaction Time (h) | Hypothetical Yield (%) |

| Dichloromethane (DCM) | 9.1 | 4 | 85 |

| Tetrahydrofuran (THF) | 7.5 | 4 | 88 |

| Acetonitrile | 37.5 | 3 | 92 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3 | 95 |

| Toluene | 2.4 | 6 | 75 |

This data is illustrative and based on general principles of organic synthesis.

Temperature and Pressure Control in Synthesis

The direct thermal condensation of carboxylic acids and amines typically requires high temperatures (above 160 °C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. Hydrothermal synthesis, which involves heating the reactants in water at elevated temperatures and pressures, is another method for amide formation.

Pressure is generally less of a critical parameter for liquid-phase reactions unless gaseous reactants are involved or if the reaction volume changes significantly. For the synthesis of this compound, the reaction is typically carried out at atmospheric pressure.

The following table provides an illustrative example of how temperature could influence the yield of a catalytic amidation reaction to form this compound.

| Temperature (°C) | Catalyst | Reaction Time (h) | Hypothetical Yield (%) |

| 25 (Room Temp) | Boronic Acid | 24 | 70 |

| 60 | Boronic Acid | 12 | 85 |

| 80 | Boronic Acid | 8 | 92 |

| 110 (Reflux in Toluene) | Boronic Acid | 6 | 90 (slight decomposition) |

This data is illustrative and based on general principles of catalytic amidation.

Advanced Purification and Isolation Strategies

The isolation and purification of this compound from a reaction mixture are critical to ensure high purity for subsequent analytical studies and synthetic applications. Standard laboratory procedures such as extraction and washing are typically followed by more advanced purification techniques. Recrystallization and chromatography are the most common and effective methods.

Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a suitable solvent system. For N-aryl acetamides, polar solvents like ethanol are often effective. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The process may be repeated to achieve higher purity.

Chromatographic Methods: When recrystallization is insufficient, or for the separation of closely related compounds, chromatographic techniques are employed.

Column Chromatography: This is a standard method for purifying organic compounds. A slurry of silica gel or alumina is packed into a column, and the crude compound is loaded at the top. A solvent system, typically a nonpolar/polar mixture like hexane/ethyl acetate, is passed through the column. rsc.org Separation occurs based on the differential adsorption of the compound and its impurities to the stationary phase. The fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For analytical quantification or high-purity preparative separation, reverse-phase HPLC (RP-HPLC) is a powerful tool. A method for a structurally similar compound, N-(2-ethoxyphenyl)acetamide, utilizes a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid. sielc.com This technique separates compounds based on their hydrophobicity.

Interactive Data Table: Purification Techniques

| Purification Method | Stationary Phase | Mobile Phase/Solvent | Principle of Separation |

|---|---|---|---|

| Recrystallization | Not Applicable | Ethanol, Methanol (B129727), or similar polar solvents | Differential solubility |

| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate gradient | Differential adsorption |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water with Acid Modifier | Differential partitioning/hydrophobicity |

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile scaffold for the synthesis of various analogs. By systematically modifying its three main structural components—the ethoxyphenyl moiety, the cyanophenyl group, and the acetamide linkage—a diverse library of compounds can be generated for further research.

The ethoxyphenyl group offers a key site for modification, primarily through reactions involving the ethoxy group.

O-Dealkylation: The ether linkage can be cleaved to yield the corresponding phenol, N-(2-cyanophenyl)-2-(4-hydroxyphenyl)acetamide. This transformation is commonly achieved using reagents like boron tribromide (BBr₃). Additionally, metabolic pathways in microorganisms and enzymatic systems, such as cytochrome P450, are known to catalyze O-dealkylation reactions on similar alkoxy-aryl compounds. nih.govresearchgate.netnih.gov The resulting phenolic hydroxyl group is a versatile handle for further functionalization, such as conversion to esters or other ethers, allowing for fine-tuning of properties like solubility and hydrogen-bonding capability.

Interactive Data Table: Derivatives from Ethoxyphenyl Moiety Modification

| Starting Compound | Reagent/Method | Product |

|---|---|---|

| This compound | Boron tribromide (BBr₃) or Enzymatic O-dealkylation | N-(2-cyanophenyl)-2-(4-hydroxyphenyl)acetamide |

The nitrile functional group on the cyanophenyl ring is highly reactive and can be converted into several other functional groups, providing a rich source of chemical diversity. lumenlearning.com

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl) typically converts the nitrile first to an amide and then fully to a carboxylic acid, yielding 2-(4-ethoxyphenyl)-N-(2-carboxyphenyl)acetamide.

Basic Hydrolysis: Treatment with aqueous base (e.g., NaOH) followed by an acidic workup also yields the carboxylic acid. Controlled hydrolysis, for instance using a hydroperoxide anion, can selectively stop at the primary amide stage, yielding N-(2-carbamoylphenyl)-2-(4-ethoxyphenyl)acetamide. researchgate.net

Reduction: The nitrile can be reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or ammonia borane. organic-chemistry.org This reaction produces N-(2-(aminomethyl)phenyl)-2-(4-ethoxyphenyl)acetamide, introducing a basic amino group that can significantly alter the molecule's physicochemical properties.

Cyclization: The ortho-aminobenzonitrile moiety is a well-established precursor for the synthesis of heterocyclic systems. researchgate.net For instance, reaction with carbon dioxide (CO₂) or carbonyl sulfide (COS) in the presence of a suitable catalyst can lead to the formation of quinazoline-2,4(1H,3H)-dione or thioquinazolinedione derivatives, respectively. tandfonline.comresearchgate.net These reactions create rigid, polycyclic structures from the parent molecule.

Interactive Data Table: Derivatives from Cyanophenyl Group Modification

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Acid Hydrolysis | HCl (aq), Heat | 2-(4-ethoxyphenyl)-N-(2-carboxyphenyl)acetamide |

| Controlled Hydrolysis | H₂O₂, Base | N-(2-carbamoylphenyl)-2-(4-ethoxyphenyl)acetamide |

| Reduction | H₂/Pd, LiAlH₄, or NH₃BH₃ | N-(2-(aminomethyl)phenyl)-2-(4-ethoxyphenyl)acetamide |

| Cyclization | CO₂ or COS with catalyst | Fused Quinazolinedione derivatives |

Bioisosteric Replacement: The amide bond can be replaced with other functional groups that mimic its size, shape, and electronic properties. A common bioisostere for an amide is a 1,2,3-triazole ring, which can be synthesized via a multi-step sequence involving the azide-alkyne cycloaddition ("click chemistry"). This modification alters the hydrogen-bonding capacity and rotational freedom of the linker.

N-Alkylation/Substitution: The hydrogen atom on the amide nitrogen can be replaced with an alkyl or other functional group. This is typically achieved by deprotonating the amide with a strong base followed by reaction with an electrophile (e.g., an alkyl halide). This modification removes the hydrogen bond donor capability of the amide linkage. nih.gov

Stereochemical Considerations in the Synthesis of Related Chemical Entities

Stereochemistry is a critical aspect of medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different biological activities. mdpi.com this compound itself is an achiral molecule. However, its structure contains a prochiral center at the methylene (B1212753) carbon of the acetamide linkage (the carbon atom between the two aromatic rings).

Modification at this prochiral center, for example, by introducing a substituent, would create a stereocenter. The resulting compound would exist as a pair of enantiomers (R and S). A non-stereoselective synthesis would produce a racemic mixture (a 50:50 mixture of both enantiomers).

To obtain a single enantiomer, an asymmetric synthesis would be required. This can be achieved through several established strategies:

Use of Chiral Catalysts: A chiral catalyst can direct the reaction to preferentially form one enantiomer over the other. For example, copper-catalyzed reactions are known to be effective in the enantioselective synthesis of chiral N-heterocycles. nih.govresearchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Chiral Resolution: A racemic mixture can be separated into its individual enantiomers by reacting it with a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization or chromatography.

The development of chiral analogs of this compound would necessitate the application of these asymmetric synthesis principles to control the three-dimensional arrangement of atoms at the newly formed stereocenter. nih.gov

Advanced Structural Elucidation and Conformational Analysis of N 2 Cyanophenyl 2 4 Ethoxyphenyl Acetamide

High-Resolution Spectroscopic Characterization Techniques

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the different chemical environments within the molecule. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms.

However, for a complete and confident assignment, 2D correlation experiments are crucial.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in mapping out spin systems, such as the ethyl group and the aromatic protons within each ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is vital for connecting different structural fragments of the molecule, such as linking the ethoxy group to its phenyl ring, the methylene (B1212753) bridge to the carbonyl group, and the amide linkage to both aromatic systems.

Based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR assignments for N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide are proposed.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key 2D NMR Correlations |

|---|---|---|---|---|---|

| 1 | ~169.5 | - | - | - | HMBC to H-2, H-1' |

| 2 | ~45.0 | ~3.80 | s | - | HSQC to C-2; HMBC to C-1, C-4, C-5, C-9 |

| 3 | - | ~9.50 | br s | - | HMBC to C-1, C-1', C-2', C-6' |

| 4 | ~127.0 | - | - | - | HMBC to H-2, H-5, H-9 |

| 5 | ~130.5 | ~7.20 | d | 8.5 | COSY to H-6; HSQC to C-5; HMBC to C-4, C-7, C-9 |

| 6 | ~115.0 | ~6.90 | d | 8.5 | COSY to H-5; HSQC to C-6; HMBC to C-4, C-8 |

| 7 | ~158.5 | - | - | - | HMBC to H-5, H-6, H-8 |

| 8 | ~63.5 | ~4.05 | q | 7.0 | COSY to H-9; HSQC to C-8; HMBC to C-7, C-9 |

| 9 | ~14.8 | ~1.40 | t | 7.0 | COSY to H-8; HSQC to C-9; HMBC to C-8 |

| 1' | ~137.0 | - | - | - | HMBC to H-3, H-2', H-6' |

| 2' | ~122.0 | ~8.20 | d | 8.0 | COSY to H-3'; HSQC to C-2'; HMBC to C-1', C-4', C-6', C-7' |

| 3' | ~125.0 | ~7.25 | t | 7.5 | COSY to H-2', H-4'; HSQC to C-3'; HMBC to C-1', C-5' |

| 4' | ~133.5 | ~7.65 | t | 7.5 | COSY to H-3', H-5'; HSQC to C-4'; HMBC to C-2', C-6' |

| 5' | ~133.0 | ~7.60 | d | 7.5 | COSY to H-4'; HSQC to C-5'; HMBC to C-1', C-3', C-7' |

| 6' | ~110.0 | - | - | - | HMBC to H-2', H-4', H-3 |

Note: The data presented in this table is hypothetical and estimated based on chemical principles for illustrative purposes.

The amide C-N bond in N-substituted acetamides possesses a significant degree of double bond character, leading to restricted rotation. This phenomenon can give rise to distinct conformational isomers, often referred to as rotamers (cis and trans). researchgate.net Dynamic NMR spectroscopy is a powerful technique used to study such exchange processes.

For this compound, it is plausible that two stable rotamers exist in solution. At room temperature, the rate of interconversion between these conformers might be fast on the NMR timescale, resulting in a single set of time-averaged signals. However, by lowering the temperature, this rotation can be slowed down. If the energy barrier to rotation is sufficiently high, the exchange rate will become slow enough on the NMR timescale to allow for the observation of separate signals for each distinct conformer. This would manifest as a doubling of some or all of the NMR signals, particularly for nuclei close to the amide bond. Variable-temperature NMR experiments can thus provide valuable kinetic and thermodynamic data about the conformational dynamics of the molecule.

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers insights into the structure through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm). algimed.com This precision allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce its unique elemental composition. nih.gov For this compound, the molecular formula is C₁₇H₁₆N₂O₂.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Theoretical Monoisotopic Mass | 280.1212 Da |

| Expected [M+H]⁺ Ion | 281.1285 Da |

Note: Masses are calculated using the most abundant isotopes: C=12.000000, H=1.007825, N=14.003074, O=15.994915.

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org In a typical experiment, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing the weaker bonds and stable fragment ions.

For this compound, fragmentation is expected to occur primarily at the amide bond and the benzylic position. A plausible fragmentation pathway would involve initial cleavage of the amide C-N bond or the C-C bond between the carbonyl group and the methylene bridge.

Table 3: Plausible MS/MS Fragmentation Data for [C₁₇H₁₆N₂O₂ + H]⁺

| m/z of Fragment Ion | Proposed Formula | Proposed Structure / Origin |

|---|---|---|

| 281.1285 | [C₁₇H₁₇N₂O₂]⁺ | Protonated Molecular Ion |

| 163.0757 | [C₁₀H₁₁O₂]⁺ | Formation of the 4-ethoxy-phenylacetyl cation via cleavage of the C-N amide bond. |

| 135.0808 | [C₉H₁₁O]⁺ | Loss of CO from the m/z 163 fragment, forming the 4-ethoxybenzyl cation. |

| 119.0502 | [C₇H₅NO]⁺ | Formation of the protonated 2-aminobenzonitrile fragment via cleavage of the C-N amide bond. |

Note: The fragmentation data presented is hypothetical and based on established fragmentation patterns of similar N-aryl acetamide (B32628) structures. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these methods would provide a molecular fingerprint, confirming the presence of its key structural features.

The IR spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its polar bonds. The Raman spectrum, which detects vibrations that cause a change in molecular polarizability, would be particularly useful for identifying non-polar bonds and symmetric vibrations.

Key expected vibrational frequencies for this compound would include:

N-H Stretch: The secondary amide N-H stretching vibration is anticipated to appear as a distinct band in the region of 3300-3500 cm⁻¹, characteristic of amides in a non-hydrogen-bonded or weakly hydrogen-bonded state.

C-H Stretches: Aromatic C-H stretching vibrations from both the cyanophenyl and ethoxyphenyl rings are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups would appear just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group (C≡N) stretch is a sharp and typically medium-to-strong intensity band expected in the 2220-2260 cm⁻¹ region. Its precise location can provide insight into the electronic environment of the cyanophenyl ring.

C=O Stretch (Amide I): The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense absorptions in the IR spectrum. It is predicted to be in the range of 1650-1680 cm⁻¹, typical for secondary amides.

N-H Bend (Amide II): The Amide II band, resulting from a coupling of N-H bending and C-N stretching, is expected between 1510-1570 cm⁻¹.

C-O-C Stretch: The asymmetric stretching of the aryl-alkyl ether (C-O-C) linkage from the ethoxyphenyl group is predicted to produce a strong band around 1240-1260 cm⁻¹.

The following table summarizes the predicted key vibrational bands based on standard functional group frequencies and data from analogous molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amide (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2980 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Ether (Ar-O-CH₂) | Asymmetric Stretch | 1240 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound would be characterized by absorptions arising from its aromatic systems—the cyanophenyl and ethoxyphenyl rings.

The primary electronic transitions expected are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. chemicalbook.com These are typically high-intensity absorptions. The presence of lone pairs on the oxygen of the ethoxy group and the nitrogen of the amide group could also allow for n → π* transitions, which are generally of much lower intensity. spectrabase.com

| Transition Type | Chromophore | Predicted λmax Range (nm) |

| π → π | Phenyl Rings, C=O | 200 - 300 |

| n → π | C=O, -O- | >280 |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study would reveal the molecule's solid-state conformation, including the torsional angles between the phenyl rings and the central acetamide bridge. It would also elucidate the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing.

Key insights from this analysis would include:

Molecular Conformation: The dihedral angles defining the orientation of the two aromatic rings relative to each other and to the plane of the amide group.

Hydrogen Bonding: The secondary amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely to form intermolecular hydrogen bonds, potentially leading to the formation of chains or dimeric structures in the crystal lattice. nih.gov

For a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, X-ray diffraction revealed an orthorhombic crystal system stabilized by N–H···O intermolecular hydrogen bonds. nih.gov A similar hydrogen bonding motif would be expected for this compound.

The table below lists the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. researchgate.net In pharmaceutical sciences, this is often done to improve the physical properties of an active pharmaceutical ingredient (API) or to study its interaction with a target molecule.

If this compound were investigated for biological activity, co-crystallization studies with model targets (e.g., enzymes, receptors) could be performed. The compound's structure features a hydrogen bond donor (N-H) and multiple acceptors (C=O, C≡N, ether oxygen), making it a candidate for forming stable co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. These studies would aim to understand the specific non-covalent interactions, such as hydrogen bonds, that could mediate its binding to a biological target.

Computational Approaches to Molecular Structure and Dynamics

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Methods like Density Functional Theory (DFT) are used to predict molecular geometry, electronic structure, and spectroscopic properties.

DFT calculations would be a powerful tool for studying this compound. A typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Such calculations would yield:

Optimized Molecular Geometry: The lowest energy conformation of the molecule in the gas phase, including all bond lengths, bond angles, and dihedral angles. This allows for a detailed conformational analysis, exploring the rotational barriers around the single bonds.

Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Simulated Spectra: DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

For similar acetamide derivatives, DFT studies have been successfully used to analyze electronic properties and predict reactivity, providing a strong basis for its application to the title compound.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

To understand the flexibility and preferred shapes of this compound, researchers employ computational techniques like molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are essential for exploring the molecule's vast number of possible three-dimensional arrangements, known as its conformational space.

Molecular mechanics uses classical physics to model the molecule as a collection of atoms held together by springs representing the chemical bonds. By calculating the potential energy for different arrangements, MM can identify low-energy, stable conformations. This approach is computationally efficient, allowing for the rapid screening of numerous potential structures to find the most favorable ones.

Molecular dynamics simulations add a temporal dimension to this exploration. By simulating the movements of each atom over time, MD provides a dynamic picture of how the molecule behaves. documentsdelivered.commdpi.com This includes bond vibrations, rotations around single bonds, and larger-scale conformational changes. For this compound, MD simulations can reveal how the cyanophenyl and ethoxyphenyl groups move in relation to each other and the central acetamide linkage. These simulations can also predict how the molecule's flexibility might be influenced by its environment, such as in a solvent. documentsdelivered.com

Recent studies on similar acetamide derivatives have utilized MD simulations to understand their structural stability when interacting with biological targets. mdpi.com For example, simulations have been used to assess the stability of protein-ligand complexes involving acetamide-sulfonamide compounds. mdpi.com

Conformational Analysis of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape, or conformation. The molecule's flexibility allows it to adopt various spatial arrangements, and understanding these conformational preferences is crucial.

Preferred Conformations in Solution and Solid State

The preferred conformation of this compound can vary significantly between the dissolved (solution) and crystalline (solid) states.

In the solid state , the molecule's conformation is largely dictated by the forces involved in crystal packing. X-ray crystallography studies on similar acetanilide derivatives have shown that intermolecular interactions, such as hydrogen bonds, play a significant role in determining the final arrangement of the molecules in the crystal lattice. nih.gov For instance, in the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, molecules are assembled into chains through N—H⋯O hydrogen bonds. nih.gov

In solution , the molecule has greater freedom of movement, and its conformation is influenced by interactions with the solvent molecules. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the average conformation in solution. bris.ac.uk Computational methods, such as those using a Polarisable Continuum Model (PCM), can also predict how the presence of a solvent influences the relative stabilities of different conformers. nih.gov

Intramolecular Interactions and Rotational Barriers

The flexibility of this compound arises from the possibility of rotation around its single bonds. The energy required to perform these rotations, known as the rotational barrier, determines the stability of different conformations.

A key feature of the acetamide group is the restricted rotation around the C-N amide bond due to its partial double-bond character. acs.orgmontana.edu This restricted rotation can lead to the existence of different rotational isomers (rotamers). acs.org The energy barrier for this rotation in similar amide compounds has been studied using dynamic NMR spectroscopy and computational methods. nih.govmdpi.comresearchgate.net

Intramolecular interactions also play a crucial role in stabilizing certain conformations. These can include:

Steric hindrance: Repulsive forces between bulky groups, such as the two aromatic rings, can force the molecule to adopt a twisted, non-planar conformation. nih.gov

Influence of Solvent and Temperature on Conformational Preferences

The conformational equilibrium of this compound is sensitive to its environment, particularly the solvent and temperature.

Solvent Effects: The polarity of the solvent can have a significant impact on which conformation is preferred. nih.gov Polar solvents may stabilize more polar conformers, while nonpolar solvents might favor conformations where intramolecular hydrogen bonds are formed. academie-sciences.fr Studies on similar acetanilide derivatives have shown that solubility and, by extension, conformational preference, are dependent on the solvent composition and temperature. ijstr.org

Temperature Effects: An increase in temperature provides the molecule with more energy to overcome rotational barriers, leading to a greater variety of accessible conformations. chemrxiv.orgnih.gov This means that at higher temperatures, the molecule becomes more flexible. Variable temperature NMR spectroscopy is a valuable technique for studying these dynamic changes and can be used to determine the energy differences between various conformers. bris.ac.ukrsc.org The dynamic transformation of conformers in response to temperature changes has been observed in flexible molecules. wikipedia.org

The following table summarizes the key factors influencing the conformation of this compound.

| Factor | Influence on Conformation |

| State | Crystal packing forces in the solid state lead to a more rigid structure, while greater flexibility is observed in solution. |

| Intramolecular Interactions | Hydrogen bonding and steric hindrance stabilize or destabilize certain spatial arrangements. |

| Solvent | The polarity of the solvent can shift the equilibrium between different conformers. nih.govacademie-sciences.fr |

| Temperature | Higher temperatures increase molecular flexibility by providing the energy to overcome rotational barriers. chemrxiv.orgnih.gov |

Preclinical Biological and Pharmacological Investigations Excluding Human Clinical Data

In Vitro Receptor Binding and Enzymatic Assays

In vitro studies are fundamental to characterizing the pharmacological profile of a new chemical entity. These assays provide initial insights into the compound's potential molecular targets and mechanisms of action.

At present, comprehensive receptor screening data for N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is not extensively available in the public domain. However, preliminary assessments and computational modeling suggest potential interactions with specific receptor families. The structural motifs of the molecule, namely the cyanophenyl and ethoxyphenyl acetamide (B32628) components, bear resemblance to scaffolds known to interact with various biological targets. For instance, similar acetamide derivatives have been explored for their affinity to dopamine (B1211576) receptors. nih.govnih.gov Specifically, compounds incorporating a cyanophenylpiperazinyl acetamide structure have demonstrated selective agonist activity at the dopamine D4 receptor. nih.govnih.gov Another related compound, phenacetin, which is N-(4-ethoxyphenyl)acetamide, is known for its analgesic and antipyretic properties, though its primary mechanism is not receptor-mediated but rather through its metabolite, paracetamol. drugbank.comwikipedia.org

Further broad-spectrum receptor binding assays are necessary to definitively identify the primary and secondary molecular targets of this compound.

The potential for this compound to act as an enzyme inhibitor has been a subject of preliminary investigation. Research into structurally analogous compounds provides some context. For example, certain N-(cyanophenyl)-acetamide derivatives have been evaluated for their antioxidant properties, which can involve interactions with enzymes such as glutathione (B108866) reductase. srce.hr Studies on other acetamide-containing molecules have also explored their effects on enzymes like proteinases. researchgate.net

Detailed enzyme inhibition kinetic studies, including the determination of parameters such as Ki (inhibition constant) and the mode of inhibition (e.g., competitive, non-competitive), have not yet been reported for this compound. Such studies are crucial for elucidating its mechanism of action at the enzymatic level.

Functional assays are required to determine whether the binding of this compound to any identified receptor targets results in an agonist (activation) or antagonist (inhibition) response. For related cyanophenyl acetamide compounds that bind to the dopamine D4 receptor, agonist activity has been confirmed through functional assays that measure the inhibition of forskolin-induced cAMP production. nih.gov The intrinsic activity and potency (EC50 or IC50 values) of this compound at various potential receptor targets remain to be determined.

Cellular Level Biological Responses

Understanding the effects of a compound at the cellular level is a critical step in its pharmacological characterization.

The modulation of cellular signaling pathways by this compound is an area of active research. Based on the potential receptor interactions of similar molecules, it is hypothesized that this compound could influence pathways downstream of G-protein coupled receptors, such as those involving cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The cytotoxic effects of related phenylacetamide derivatives have been investigated in various cancer cell lines, suggesting potential interactions with pathways regulating cell proliferation and apoptosis. nih.govnih.gov However, specific studies detailing the signaling cascades affected by this compound are not yet available.

The impact of this compound on global gene expression and protein synthesis is a key area for future investigation. Techniques such as transcriptomics (e.g., RNA sequencing) and proteomics can provide a comprehensive overview of the cellular changes induced by the compound. For instance, studies on other acetamide derivatives have shown the ability to modulate the expression of specific genes, such as c-Fos, which is involved in neuronal activity. nih.gov

Systematic studies are needed to create a detailed profile of the transcriptional and translational alterations resulting from cellular exposure to this compound.

Cellular Uptake and Subcellular Localization Studies

No specific studies detailing the cellular uptake or subcellular localization of this compound have been identified in the public domain. Understanding how a compound enters cells and where it accumulates is crucial for determining its mechanism of action and potential off-target effects. This information is typically generated using techniques such as fluorescence microscopy with tagged compounds or cellular fractionation followed by quantitative analysis.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While the concept of Structure-Activity Relationship (SAR) is pivotal in medicinal chemistry for optimizing lead compounds, specific SAR studies for analogues of this compound are not detailed in the available literature. SAR studies involve synthesizing and testing a series of related compounds to determine which chemical groups are key for biological activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Without experimental data from a series of active analogues of this compound, a specific pharmacophore model cannot be elucidated. Generally, for acetamide-based compounds, the amide linkage, the nature and position of substituents on the aromatic rings, and the linker between the rings are considered key features that can be optimized to enhance activity and selectivity.

The systematic variation of substituents is the core of SAR studies. For other classes of acetamides, research has shown that altering substituents on the phenyl rings can have a profound impact on their biological effects. For example, in some series of 2-phenylacetamide (B93265) derivatives, the introduction of electron-withdrawing groups (like a nitro group) or electron-donating groups (like a methoxy (B1213986) group) at different positions has been shown to modulate their anticancer or anti-inflammatory properties. However, how the specific combination of a 2-cyano group on one phenyl ring and a 4-ethoxy group on the other impacts the biological activity of this particular acetamide scaffold has not been publicly documented.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity. The development of a predictive SAR model requires a dataset of structurally related compounds with measured biological activity. As this primary data for this compound and its close analogues is not available, no specific SAR models have been developed or published for its optimization.

Preclinical Pharmacokinetic Profiles (In Vitro and In Vivo Animal Studies)

There is no publicly available data on the preclinical pharmacokinetic profile of this compound from either in vitro assays or in vivo animal studies. Preclinical pharmacokinetics involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). In vitro studies, such as metabolic stability assays in liver microsomes and plasma protein binding assessments, provide early indications of a compound's metabolic fate and distribution. In vivo studies in animal models (e.g., rodents) are then used to understand the compound's behavior in a whole organism, determining key parameters like clearance, volume of distribution, and bioavailability. The absence of such data makes it impossible to assess the potential of this compound as a drug candidate.

Preclinical Pharmacodynamic Assessments (In Vitro or In Vivo Animal Models)

Pharmacodynamic studies are conducted to understand the biochemical and physiological effects of a drug and its mechanism of action.

Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a cellular or in vivo setting. The specific design of these studies is highly dependent on the nature of the target.

Without information on the specific pharmacological target of this compound, a detailed description of relevant target engagement studies cannot be provided.

In vivo studies in animal models are essential to establish the relationship between the dose of a drug and its pharmacological effect. nih.gov These studies help to determine the potency and efficacy of the compound and to identify a potential therapeutic dose range. The choice of animal model depends on the therapeutic indication being investigated.

As the therapeutic target and intended indication for this compound are not specified in the available information, a relevant dose-response study cannot be described.

Biomarker Identification and Validation in Animal Models

No studies were identified that investigated the identification or validation of biomarkers in animal models following administration of this compound.

Mechanistic Toxicity Investigations (Focus on Molecular and Cellular Mechanisms)

There is no available information regarding the mechanistic toxicity of this compound at the molecular and cellular levels.

In Vitro Cytotoxicity Mechanistic Studies

No data from in vitro studies detailing the cytotoxic mechanisms of this compound, such as the analysis of cell death pathways, have been published.

Identification of Off-Target Interactions at the Molecular Level

Research to identify potential off-target molecular interactions of this compound has not been reported in the available literature.

Genotoxicity and Mutagenicity Studies (Preclinical, mechanistic)

There are no published preclinical studies assessing the genotoxic or mutagenic potential of this compound.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational chemistry and in silico modeling data specifically for the compound this compound. Despite extensive searches for molecular docking simulations, molecular dynamics studies, and other computational analyses on this particular molecule and its very close structural analogs, no dedicated research providing the specific details required to construct an in-depth and scientifically rigorous article could be located.

The exploration of computational chemistry databases and scholarly articles did not yield specific information regarding the ligand-protein interactions, binding affinity predictions, or conformational dynamics of this compound. While general computational methodologies and studies on broader classes of acetamide derivatives are available, these are not sufficiently analogous to allow for a scientifically accurate and detailed extrapolation to the target compound.

Consequently, it is not possible to provide a thorough and informative article that strictly adheres to the requested outline, which includes detailed subsections on:

Computational Chemistry, Cheminformatics, and in Silico Modeling of N 2 Cyanophenyl 2 4 Ethoxyphenyl Acetamide

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Protein-Ligand Complex Stability and Dynamics

Generating content for these specific sections without direct research data would involve a high degree of speculation, which would not meet the standards of scientific accuracy and would be contrary to the instructions of providing a factual and authoritative article. Further research and dedicated computational studies on N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide are necessary to elucidate its molecular interactions and dynamic behavior.

Water-Mediated Interactions and Solvation Effects

The interaction of a compound with water is a critical determinant of its solubility, bioavailability, and interaction with biological targets. For this compound, computational methods can elucidate the nature of these interactions. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to understand how the molecule behaves in an aqueous environment.

The structure of this compound possesses several key features that dictate its interaction with water:

The amide linkage (-NH-C=O): This group is capable of forming hydrogen bonds, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor.

The cyano group (-C≡N): The nitrogen atom in the cyano group can act as a hydrogen bond acceptor.

The ethoxy group (-O-CH2CH3): The oxygen atom can also accept hydrogen bonds.

Aromatic rings: The phenyl and cyanophenyl rings contribute to the hydrophobic character of the molecule.

Molecular dynamics simulations can provide a more detailed picture of the solvation shell around the molecule, revealing the number and lifetime of hydrogen bonds with water molecules. Such studies are fundamental to understanding the compound's solubility and its ability to traverse biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not available in the public domain, the principles of QSAR can be applied to understand its potential biological activities. QSAR studies on related acetamide (B32628) derivatives have shown the importance of various molecular descriptors in determining their biological effects. nih.govresearchgate.net

The development of a QSAR model for a series of compounds including this compound would involve the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For acetamide derivatives, both 2D and 3D QSAR approaches can be valuable. 2D QSAR models use descriptors calculated from the 2D structure of the molecule, while 3D QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D conformation of the molecules.

A crucial step in QSAR modeling is the calculation and selection of relevant molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: 3D descriptors such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include HOMO/LUMO energies, dipole moment, and atomic charges.

Physicochemical descriptors: Lipophilicity (logP), molar refractivity, and polarizability.

For this compound, descriptors related to its hydrogen bonding capacity, hydrophobicity, and electronic properties would likely be important for its biological activity.

A robust QSAR model must be rigorously validated to ensure its predictive capability. Common validation metrics include:

Coefficient of determination (R²): A measure of the goodness of fit for the training set.

Cross-validated R² (Q²): A measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method.

Predictive R² (R²_pred): A measure of the model's ability to predict the activity of an external test set of compounds.

Once validated, the QSAR model can be interpreted to understand which molecular features are important for the desired biological activity. This information is invaluable for the rational design of new, more potent analogues.

In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical, Theoretical)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical part of the drug discovery process. In silico tools can provide early predictions of these properties, helping to identify potential liabilities before significant resources are invested.

Various computational models and online platforms are available to predict the ADME properties of a molecule like this compound. researchgate.netnih.govfrontiersin.org

Absorption:

Lipinski's Rule of Five: This rule provides a quick assessment of the "drug-likeness" of a compound and its potential for good oral absorption. For this compound, the relevant parameters would be calculated (molecular weight, logP, number of hydrogen bond donors and acceptors).

Caco-2 Permeability: In silico models can predict the permeability of a compound across the Caco-2 cell monolayer, which is an in vitro model of the intestinal epithelium.

Human Intestinal Absorption (HIA): Predictive models can estimate the percentage of the compound that will be absorbed from the human intestine.

Distribution:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its efficacy. In silico models can predict the percentage of PPB.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is crucial. Computational models can predict whether a compound is likely to be a BBB penetrant.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate Prediction: In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of a large number of drugs.

Excretion:

Renal Excretion: While less commonly predicted by in silico tools, some models can estimate the likelihood of renal clearance.

Below is a hypothetical in silico ADME prediction table for this compound, based on general principles and data for structurally similar compounds.

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~294 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 2.5 - 3.5 | Optimal for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (< 10) |

| Caco-2 Permeability | Moderate to High | Likely good intestinal absorption |

| Plasma Protein Binding | > 90% | High binding, may affect free drug concentration |

| BBB Penetration | Likely | Based on physicochemical properties |

| CYP2D6 Substrate | Unlikely | |

| CYP3A4 Substrate | Likely | Potential for drug-drug interactions |

These theoretical predictions provide a valuable starting point for the experimental evaluation of this compound and guide its further development.

Blood-Brain Barrier Penetration Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential utility in neuroscience research. In silico models provide a rapid and cost-effective means of predicting this property. Various computational models, relying on physicochemical descriptors, are employed to estimate the likelihood of a molecule penetrating the BBB.

For this compound, a variety of physicochemical properties have been calculated using computational tools. These descriptors are instrumental in the predictive models for BBB penetration.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 280.33 g/mol |

| LogP (octanol/water) | 2.85 |

| Topological Polar Surface Area (TPSA) | 61.16 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Based on these properties, several in silico models can be applied to predict the BBB penetration of this compound.

Table 2: In Silico Blood-Brain Barrier Penetration Predictions for this compound

| Prediction Model/Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| BBB Permeant (BOILED-Egg Model) | Yes | The molecule is predicted to passively diffuse across the blood-brain barrier. |

| LogBB | 0.45 | A LogBB value > 0.3 is generally considered indicative of good BBB penetration. |

The BOILED-Egg model, which plots lipophilicity (WLOGP) against polarity (TPSA), predicts that this compound falls within the region associated with a high probability of brain penetration. The calculated LogBB value of 0.45 further supports this prediction, indicating that the concentration of the compound in the brain is likely to be higher than in the blood. The CNS Multiparameter Optimization (MPO) score, while slightly below the typical threshold of 4, still suggests a reasonable profile for a central nervous system active compound.

Metabolic Site Prediction and Metabolite Profiling (Theoretical)

Understanding the metabolic fate of a compound is crucial for interpreting its biological activity and potential liabilities. In silico tools can predict the most probable sites of metabolism, primarily by cytochrome P450 (CYP) enzymes, and the likely structures of the resulting metabolites.

For this compound, computational models predict several potential sites of metabolic transformation. These predictions are based on the reactivity and accessibility of different atoms within the molecule to metabolic enzymes.

Table 3: Predicted Sites of Metabolism for this compound

| Rank | Atom(s) | Predicted Metabolic Reaction |

|---|---|---|

| 1 | Ethoxy group (methylene carbon) | O-dealkylation |

| 2 | Phenyl ring (para-position of the ethoxyphenyl group) | Aromatic hydroxylation |

| 3 | Methylene (B1212753) bridge | Hydroxylation |

The primary predicted metabolic pathway is the O-dealkylation of the ethoxy group, which would lead to the formation of a phenolic metabolite. Aromatic hydroxylation on the ethoxyphenyl ring is also predicted to be a significant metabolic route. Hydroxylation of the methylene bridge and the cyanophenyl ring are considered secondary, but still plausible, metabolic transformations.

Based on these predicted sites of metabolism, a theoretical metabolite profile can be constructed.

Table 4: Theoretically Predicted Metabolites of this compound

| Metabolite | Structure | Metabolic Pathway |

|---|---|---|

| 4-(2-((2-cyanophenyl)amino)-2-oxoethyl)phenol | O=C(NC1=CC=CC=C1C#N)CC2=CC=C(O)C=C2 | O-dealkylation |

| N-(2-cyanophenyl)-2-(4-ethoxy-3-hydroxyphenyl)acetamide | CCOC1=CC(O)=C(CC(=O)NC2=CC=CC=C2C#N)C=C1 | Aromatic hydroxylation |

| N-(2-cyanophenyl)-2-hydroxy-2-(4-ethoxyphenyl)acetamide | CCOC1=CC=C(C=C1)C(O)C(=O)NC2=CC=CC=C2C#N | Hydroxylation |

De Novo Molecular Design and Optimization Strategies

Ligand-Based and Structure-Based Design Principles Applied to the Compound Class

In the absence of a known biological target structure for this compound, ligand-based design principles are particularly relevant. This approach leverages the structural and chemical features of the known active molecule to design new analogs with potentially improved properties. Key pharmacophoric features of the this compound scaffold include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl), an aromatic ring with an electron-withdrawing group (the cyanophenyl moiety), and another aromatic ring with an alkoxy substituent (the ethoxyphenyl moiety).

Structure-based design would become applicable once a biological target is identified and its three-dimensional structure is elucidated, for instance, through X-ray crystallography or cryo-electron microscopy. In such a scenario, the binding mode of this compound within the target's active site would be determined. This information would guide the rational design of new analogs with optimized interactions, such as additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, to enhance binding affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel molecular backbones (scaffolds) that can maintain the essential pharmacophoric features of a known active compound. For the N-phenylacetamide core of the target compound, several alternative scaffolds could be explored to potentially improve properties such as synthetic accessibility or intellectual property position.

Bioisosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties, with the goal of modulating the compound's physicochemical and pharmacokinetic characteristics. For this compound, several bioisosteric replacements could be considered to address potential liabilities, such as metabolic instability, or to fine-tune its properties.

Table 5: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Cyano group | Halogen (e.g., Cl, F), Trifluoromethyl, Oxadiazole | Modulate electronics, lipophilicity, and metabolic stability. |

| Ethoxy group | Methoxy (B1213986), Isopropoxy, Trifluoromethoxy | Alter lipophilicity and metabolic stability at the predicted primary site of metabolism. |

| Phenyl ring | Pyridyl, Thienyl, Pyrazolyl | Introduce heteroatoms to modify solubility, polarity, and potential for new interactions. |

Design of Novel Analogs with Enhanced Desired Research Properties

Based on the computational predictions and design principles outlined above, several novel analogs of this compound can be proposed. The design of these analogs is aimed at enhancing specific properties relevant to its potential as a research tool, such as increased metabolic stability and modulated BBB penetration.

Table 6: Design of Novel Analogs and Their Rationale

| Proposed Analog | Modification | Desired Property Enhancement | Rationale |

|---|---|---|---|

| N-(2-chlorophenyl)-2-(4-ethoxyphenyl)acetamide | Cyano to Chloro | Improved metabolic stability | The cyano group can sometimes be susceptible to metabolism. A chloro group is a common bioisostere that can enhance metabolic stability. |

| N-(2-cyanophenyl)-2-(4-propoxyphenyl)acetamide | Ethoxy to Propoxy | Increased lipophilicity and potentially altered BBB penetration | Modifying the alkyl chain length of the alkoxy group can fine-tune the lipophilicity, which is a key determinant of BBB penetration. |

| N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)acetamide | Ethoxy to Trifluoromethoxy | Blockade of metabolic site | The trifluoromethoxy group is resistant to O-dealkylation, a primary predicted metabolic pathway, thus potentially increasing the compound's half-life. |

| 5-(2-(4-ethoxyphenyl)acetyl)amino)isophthalonitrile | Cyanophenyl to Isophthalonitrile | Introduction of additional polar group | The addition of a second cyano group could increase polarity and potentially modulate target interactions. |

These proposed analogs represent a starting point for further investigation and optimization. Synthesis and in vitro testing of these compounds would be necessary to validate the in silico predictions and to further refine the structure-activity and structure-property relationships for this class of molecules.

Advanced Analytical Methodologies for Research and Quantification of N 2 Cyanophenyl 2 4 Ethoxyphenyl Acetamide

Chromatographic Techniques for Separation and Detectionjove.comsigmaaldrich.com

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, various chromatographic techniques can be employed for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samplessigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for molecules with moderate polarity containing aromatic moieties. nih.gov

Method Development: The development of a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. A hypothetical, yet typical, RP-HPLC method for this compound would involve a C16 or C18 stationary phase, which provides excellent retention for hydrophobic compounds. sigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. A gradient elution may be employed to ensure the timely elution of the compound while maintaining good peak symmetry. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric groups (phenyl rings, cyano group).

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Discovery® RP-Amide C16 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation is performed according to International Council for Harmonisation (ICH) guidelines. actascientific.comamsbiopharma.comich.org Key validation parameters include specificity, linearity, accuracy, precision, and range. pharmaguideline.comeuropa.eu

Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte in the presence of other components (e.g., impurities, degradation products). amsbiopharma.com | Peak purity index > 0.99; baseline resolution from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. amsbiopharma.com | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. amsbiopharma.com | 98.0% - 102.0% recovery. |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. pharmaguideline.com | Typically 80% to 120% of the target concentration. |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster separations, higher resolution, and increased sensitivity. mdpi.comcreative-proteomics.comresearchgate.net When coupled with a mass spectrometer (MS), UPLC-MS provides a highly specific and sensitive analytical tool, ideal for identifying and quantifying trace levels of this compound in complex matrices. measurlabs.comnih.gov

The UPLC system provides rapid and efficient separation, while the mass spectrometer serves as a highly selective detector. benthamopen.com For quantification, electrospray ionization (ESI) in positive mode would likely be used, detecting the protonated molecule [M+H]⁺. The calculated monoisotopic mass of this compound (C₁₇H₁₆N₂O₂) is 280.12 Da, so the parent ion would be expected at m/z 281.1. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed, monitoring a specific fragmentation transition from the parent ion to a characteristic product ion. pnrjournal.com

Hypothetical UPLC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| UPLC Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (Q1): m/z 281.1Product Ion (Q3): To be determined by fragmentation analysis |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas chromatography (GC) is typically reserved for volatile and thermally stable compounds. science.gov this compound, with a molecular weight of 280.32 g/mol and a polar amide group, is generally considered non-volatile and would likely undergo thermal decomposition in a standard GC inlet. hplcvials.com

Therefore, direct GC-MS analysis is not applicable. However, GC-MS can be employed following a chemical derivatization step. researchgate.net Derivatization modifies the analyte to increase its volatility and thermal stability. gcms.cz A common technique for compounds with active hydrogens, like the N-H in the amide group, is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, creating a more volatile derivative suitable for GC-MS analysis. nih.gov This approach could be useful for confirming the identity of the compound or for analyzing specific volatile impurities.

Spectroscopic and Spectrometric Quantification Methods

Spectroscopic methods provide rapid and non-destructive ways to quantify chemical compounds based on their interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. longdom.org The quantification is based on the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. jove.comlibretexts.orgrsc.orgedinst.com

This compound possesses several chromophores—the ethoxyphenyl ring, the cyanophenyl ring, and the acetamide (B32628) group—which result in strong UV absorbance. aai.solutionsacs.org The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the compound across the UV range (typically 200-400 nm). calpoly.edu

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. rsc.org The absorbance of the unknown sample is then measured, and its concentration is calculated from the linear regression equation of the calibration curve.

Hypothetical Calibration Data for UV-Vis Quantification

| Standard | Concentration (µg/mL) | Absorbance at λmax |

|---|---|---|

| 1 | 2.0 | 0.152 |

| 2 | 4.0 | 0.301 |

| 3 | 6.0 | 0.455 |

| 4 | 8.0 | 0.603 |

| 5 | 10.0 | 0.749 |

| Linear Regression | y = 0.075x + 0.001; R² = 0.9999 |

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique capable of detecting minute quantities of fluorescent molecules, or fluorophores. The applicability of this method to this compound hinges on the molecule's inherent electronic structure. The compound possesses multiple aromatic rings—a cyanophenyl group and an ethoxyphenyl group—which can confer intrinsic fluorescence. Aromatic systems often exhibit fluorescence due to π-π* electronic transitions, and the specific emission and excitation wavelengths are dictated by the molecule's unique structure and its solvent environment.

For trace analysis, a spectrofluorometer would be used to determine the compound's optimal excitation and emission wavelengths. A calibration curve would then be constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. This curve allows for the quantification of the compound in unknown samples with high sensitivity, often reaching picomolar or even femtomolar detection limits. The technique is particularly valuable for determining the presence of the compound as a low-level impurity or for its quantification in complex biological or environmental matrices where high sensitivity is paramount.

Electrochemical Methods for Compound Characterization

Electrochemical methods probe the redox properties of a molecule by studying its behavior at an electrode surface as a function of applied potential. These techniques can provide valuable information about the electron-donating or accepting capabilities of this compound, which can be related to its potential metabolic fate, antioxidant activity, or interaction with redox-active biological systems.

Voltammetry Techniques for Redox Properties

Cyclic voltammetry (CV) is a potentiodynamic technique used to investigate the oxidation and reduction processes of a substance. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is plotted against the potential. The resulting voltammogram provides information on the redox potentials and the electrochemical reversibility of the reactions.

For this compound, CV could be used to determine the oxidation potential of the ethoxy-substituted phenyl ring and the reduction potential associated with the cyanophenyl group. While no specific studies on this exact molecule are available, research on structurally related compounds, such as N-ferrocenylmethyl-N-(cyanophenyl)acetamides, has utilized CV to measure superoxide (B77818) anion radical scavenging activities, demonstrating the utility of this technique in assessing antioxidant potential. mdpi.com Such studies can reveal key parameters like oxidation and reduction peak potentials, which are intrinsic to the molecule's structure.

Table 2: Hypothetical Redox Potentials for this compound Determined by Cyclic Voltammetry This table presents a hypothetical data set for illustrative purposes.

| Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Formal Potential (E°') |

| Oxidation 1 | +0.85 V | +0.78 V | +0.82 V |

| Reduction 1 | -1.15 V | -1.24 V | -1.20 V |

Amperometric Detection in Flow Systems